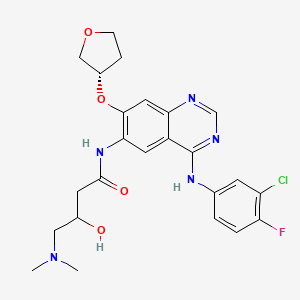
Afatinib Impurity AFT-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Afatinib Impurity AFT-8 is a chemical compound that is an impurity of its parent compound, Afatinib. Afatinib is an aminocrotonylamino-substituted quinazoline derivative used for treating cancer and diseases of the respiratory tract, lungs, gastrointestinal tract, bile duct, and gallbladder . This compound is specifically identified as N-[4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)-3-hydroxybutenamide .
准备方法
The synthesis of Afatinib Impurity AFT-8 involves several steps, including cyclization, nitration, substitution, reduction, condensation, and salification . The synthetic route typically starts with 4-fluoro-2-aminobenzoic acid and formamidine acetate . The process involves the following steps:
Cyclization: Formation of the quinazoline ring.
Nitration: Introduction of nitro groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Reduction: Conversion of nitro groups to amino groups.
Condensation: Formation of larger molecules from smaller ones.
Salification: Formation of salts to improve solubility and stability.
Industrial production methods focus on optimizing these steps to achieve high yield and purity. The process is designed to be scalable and robust, ensuring consistent quality and control of impurities .
化学反应分析
Afatinib Impurity AFT-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
The major products formed from these reactions include various intermediates and by-products, which are carefully monitored and controlled during the synthesis process .
科学研究应用
Afatinib Impurity AFT-8 has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with cellular targets.
作用机制
Afatinib Impurity AFT-8, like its parent compound Afatinib, is believed to exert its effects by covalently binding to the kinase domains of epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . This binding results in irreversible inhibition of tyrosine kinase autophosphorylation, leading to reduced signal transduction and inhibition of tumor cell growth and proliferation . The molecular targets and pathways involved include the ErbB receptor family, which plays a crucial role in cell signaling and cancer progression .
相似化合物的比较
Afatinib Impurity AFT-8 can be compared with other similar compounds, such as:
Afatinib N-Oxide: Another impurity of Afatinib with a similar structure but different functional groups.
Afatinib Hydroxy Impurity: Contains a hydroxyl group, making it more polar than AFT-8.
Afatinib Dimer Impurity: A dimeric form of Afatinib, which may have different biological activity and stability.
The uniqueness of this compound lies in its specific structure and the presence of the tetrahydrofuran-3-yl group, which may influence its chemical and biological properties .
属性
分子式 |
C24H27ClFN5O4 |
|---|---|
分子量 |
504.0 g/mol |
IUPAC 名称 |
N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide |
InChI |
InChI=1S/C24H27ClFN5O4/c1-31(2)11-15(32)8-23(33)30-21-9-17-20(10-22(21)35-16-5-6-34-12-16)27-13-28-24(17)29-14-3-4-19(26)18(25)7-14/h3-4,7,9-10,13,15-16,32H,5-6,8,11-12H2,1-2H3,(H,30,33)(H,27,28,29)/t15?,16-/m0/s1 |
InChI 键 |
IQINQKMQCQYKAD-LYKKTTPLSA-N |
手性 SMILES |
CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)O |
规范 SMILES |
CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















